Phthalide

Vue d'ensemble

Description

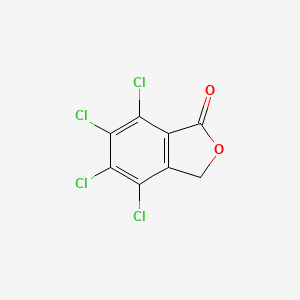

4,5,6,7-Tétrachloro-3H-isobenzofuran-1-one: est un composé organique appartenant à la classe des phtalides. Il est caractérisé par la présence d'un groupement 3-hydrocarbylidène-2-benzofuran-1 (3H)-one . Ce composé est connu pour sa structure chimique et ses propriétés uniques, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.

Applications De Recherche Scientifique

4,5,6,7-Tetrachloro-3h-Isobenzofuran-1-One has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mécanisme D'action

Target of Action

Fthalide primarily targets the melanin biosynthesis pathway in certain fungi . It acts as a hydroxynaphthalene reductase inhibitor , a key enzyme involved in the melanin biosynthesis process .

Mode of Action

Fthalide interacts with its target, the hydroxynaphthalene reductase, by blocking the reduction reactions from 1,3,6,8-tetrahydroxynaphthalene to scytalone and from 1,3,8-trihydroxynaphthalene to vermelone . This interaction disrupts the normal function of the enzyme, thereby inhibiting the melanin biosynthesis process .

Biochemical Pathways

The primary biochemical pathway affected by Fthalide is the melanin biosynthesis pathway . By inhibiting the hydroxynaphthalene reductase, Fthalide disrupts the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and 1,3,8-trihydroxynaphthalene to vermelone . This disruption affects the downstream effects of the pathway, leading to a decrease in melanin production .

Result of Action

The molecular and cellular effects of Fthalide’s action primarily involve the disruption of melanin biosynthesis . By inhibiting the hydroxynaphthalene reductase, Fthalide prevents the production of melanin, a crucial component for the survival and virulence of certain fungi . This leads to the inhibition of fungal growth and development .

Analyse Biochimique

Biochemical Properties

Fthalide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with polyketide intermediates during its biosynthesis . The compound undergoes various chemical transformations, including oxidation, reduction, addition, elimination, and cycloaddition reactions . These interactions highlight the versatile nature of Fthalide in biochemical processes.

Cellular Effects

Fthalide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of different cell types by modulating signaling pathways and altering gene expression patterns . These effects contribute to the compound’s bioactive properties and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, Fthalide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo chemical transformations allows it to interact with various enzymes and proteins, thereby influencing their activity . These interactions are crucial for understanding the molecular mechanisms underlying Fthalide’s bioactivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fthalide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Fthalide can maintain its bioactivity over extended periods, although its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of Fthalide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage-dependent effects of Fthalide is essential for its potential therapeutic applications and safety assessments.

Metabolic Pathways

Fthalide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in cellular metabolism and its potential impact on overall metabolic health.

Transport and Distribution

Within cells and tissues, Fthalide is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its bioactivity and therapeutic potential.

Subcellular Localization

Fthalide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular distribution of Fthalide is essential for elucidating its activity and function within cells.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du 4,5,6,7-tétrachloro-3H-isobenzofuran-1-one implique généralement la condensation du résorcinol avec la 4,5,6,7-tétrachloroisobenzofuran-1,3-dione . Les conditions de réaction comprennent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter la formation du produit souhaité.

Méthodes de production industrielle: Les méthodes de production industrielle de ce composé ne sont pas largement documentées. Le processus de synthèse implique généralement des réactions chimiques à grande échelle dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions: Le 4,5,6,7-tétrachloro-3H-isobenzofuran-1-one subit diverses réactions chimiques, notamment :

Oxydation: Ce composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction: Les réactions de réduction peuvent conduire à la formation de dérivés moins chlorés.

Substitution: Les réactions de substitution halogénée sont courantes, où les atomes de chlore peuvent être remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.

Substitution: Des réactifs comme l'hydroxyde de sodium et divers nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxygénés, tandis que les réactions de substitution peuvent produire une gamme de phtalides substitués.

Applications de la recherche scientifique

Le 4,5,6,7-tétrachloro-3H-isobenzofuran-1-one a plusieurs applications de recherche scientifique, notamment :

Chimie: Il est utilisé comme précurseur dans la synthèse de composés organiques plus complexes.

Biologie: La structure unique du composé en fait un outil précieux pour l'étude des processus et des interactions biologiques.

Médecine: La recherche est en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.

Industrie: Il est utilisé dans la production de divers produits chimiques et matériaux industriels.

Mécanisme d'action

Le mécanisme d'action exact du 4,5,6,7-tétrachloro-3H-isobenzofuran-1-one n'est pas entièrement compris . On pense qu'il interagit avec des cibles moléculaires et des voies spécifiques, influençant divers processus biochimiques. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes détaillés par lesquels ce composé exerce ses effets.

Comparaison Avec Des Composés Similaires

Composés similaires:

- 4,5,6,7-Tétrachloro-3-isopropylidène-2-benzofuran-1 (3H)-one

- 4,5,6,7-Tétrachloro-3,3-bis-(1-décyl-2-méthyl-indol-3-yl)-3H-isobenzofuran-1-one

- Spiro [isobenzofuran-1 (3H),9’- [9H]xanthen]-3-one,4,5,6,7-tétrachloro-3’,6’-dihydroxy-2’,4’,5’,7’-tétraiodo-, sel de potassium (1:2)

Unicité: Le 4,5,6,7-tétrachloro-3H-isobenzofuran-1-one est unique en raison de son arrangement spécifique des atomes de chlore et de la présence du groupement isobenzofuranone. Cette structure unique confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour diverses applications en recherche scientifique et dans l'industrie.

Propriétés

IUPAC Name |

4,5,6,7-tetrachloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4O2/c9-4-2-1-14-8(13)3(2)5(10)7(12)6(4)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWKWBPNKPGATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058045 | |

| Record name | Fthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27355-22-2 | |

| Record name | Phthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27355-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027355222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRACHLOROPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IHE2M2T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

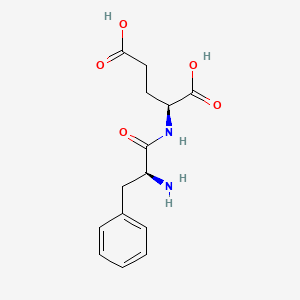

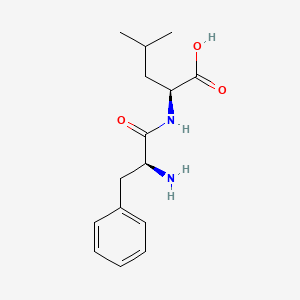

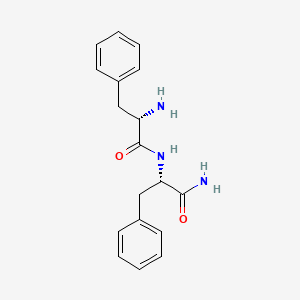

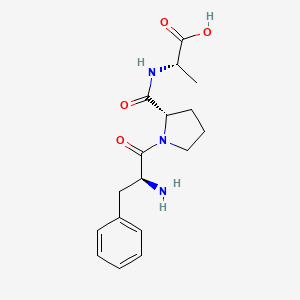

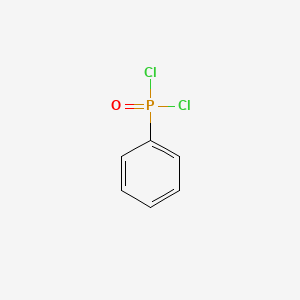

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

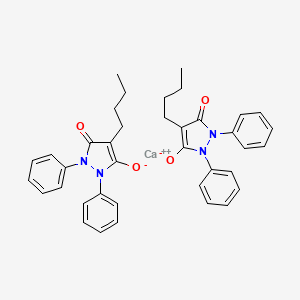

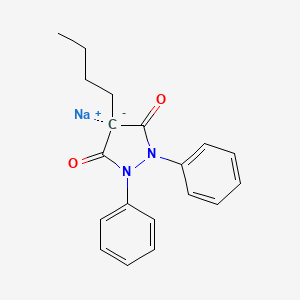

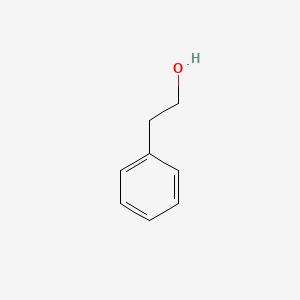

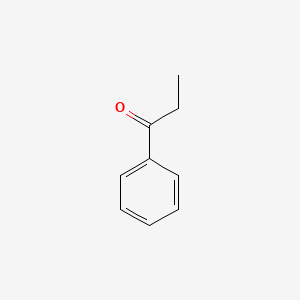

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.